2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl3O2. It is a derivative of ethanol where the hydrogen atoms at position 2 are replaced by chlorine atoms, and it contains a methoxyphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol involves the palladium-catalyzed addition of chloral hydrate to (hetero)arylboroxines. This method utilizes N-heterocyclic carbene-coordinated cyclometallated palladium complexes as catalysts. The reaction is carried out in the presence of water, making it a convenient alternative to traditional methods that require toxic trichloromethyl anion sources .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and chloral hydrate ensures high yields and efficiency. The reaction conditions are optimized to minimize the use of hazardous reagents and to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of bioactive compounds and as a reagent in various organic reactions.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the methoxyphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A similar compound with a simpler structure, used as a sedative and in organic synthesis.
1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane: Another related compound with different applications in chemistry and industry.
Uniqueness
2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol is unique due to its specific structure, which combines the trichloromethyl group with a methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-(2-methoxyphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFBDBZZWTASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973928 | |
Record name | 2,2,2-Trichloro-1-(2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58369-59-8 | |
Record name | Benzenemethanol, 2-methoxy-alpha-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058369598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1-(2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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